![molecular formula C15H20O3 B1325791 6-Oxo-6-(4-propylphenyl)hexanoic acid CAS No. 951892-18-5](/img/structure/B1325791.png)
6-Oxo-6-(4-propylphenyl)hexanoic acid
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Overview
Description
6-Oxo-6-(4-propylphenyl)hexanoic acid, also known as Oxo-PHA, is a synthetic compound that belongs to the class of ketones. It has a molecular formula of C15H20O3 and an average mass of 248.318 Da .
Synthesis Analysis
An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed . This method uses an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-aminohexanoic acid is easily produced by ring opening of caprolactam and is much cheaper than 2-hydroxycyclohexanone dimer .Molecular Structure Analysis
The molecular structure of 6-Oxo-6-(4-propylphenyl)hexanoic acid is represented by the molecular formula C15H20O3 . The average mass is 248.318 Da and the monoisotopic mass is 248.141251 Da .Scientific Research Applications
Enzymatic Production for Polymer Synthesis
6-Oxo-6-(4-propylphenyl)hexanoic acid: is a promising candidate as a raw material for the synthesis of functionalized Poly(ε-caprolactone) (PCL) , which are polymers with tunable properties . An enzymatic method has been developed to produce 6-oxohexanoic acid from 6-aminohexanoic acid, which is a precursor for such polymers. This method uses an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 and offers a safer and more sustainable alternative to chemical synthesis, which often involves hazardous compounds .
Anti-Inflammatory Applications
The compound has potential applications in the health sector due to its anti-inflammatory properties. By-products of Castanea sativa have been studied for their antioxidant and anti-inflammatory effects, and 6-Oxo-6-(4-propylphenyl)hexanoic acid could be repurposed as an effective anti-inflammatory agent for novel biotechnological applications .
Food Industry Additives
In the food industry, the compound can be used for the bioproduction of food additives like hexanal and hexanoic acid. These additives have organoleptic characteristics that are valuable for flavoring and fragrance. Biotransformation processes in microreactors are being explored as an alternative to traditional production methods, which can lead to low yields and unwanted by-products .
Mechanism of Action
properties
IUPAC Name |
6-oxo-6-(4-propylphenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-5-12-8-10-13(11-9-12)14(16)6-3-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYHPSLFBUGBMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297734 |
Source
|
Record name | ε-Oxo-4-propylbenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-6-(4-propylphenyl)hexanoic acid | |
CAS RN |
951892-18-5 |
Source
|
Record name | ε-Oxo-4-propylbenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ε-Oxo-4-propylbenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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